![molecular formula C14H11IO B1324247 3'-Iodo-2-phenylacetophenone CAS No. 214900-27-3](/img/structure/B1324247.png)
3'-Iodo-2-phenylacetophenone
Overview
Description
3’-Iodo-2-phenylacetophenone is a chemical compound with the CAS Number: 214900-27-3 and a molecular weight of 322.15 . It is an off-white solid and is gaining popularity in scientific research due to its unique physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of 3’-Iodo-2-phenylacetophenone contains a total of 28 bonds. There are 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) . The linear formula of this compound is C14H11IO .Physical And Chemical Properties Analysis
3’-Iodo-2-phenylacetophenone is an off-white solid . It has a molecular weight of 322.15 and a linear formula of C14H11IO .Scientific Research Applications
Reactions with Iodine(III) Tris(trifluoroacetate) 3'-Iodo-2-phenylacetophenone can be formed through the reaction of acetophenones with iodine(III) tris(trifluoroacetate). This reaction yields iodo derivatives depending on the substituent and reaction conditions, including solvent and temperature. The study by Fukuyama, Nishino, and Kurosawa (1987) provides insights into the reaction mechanisms for the iodination at the α-carbon to the carbonyl group (Fukuyama, Nishino, & Kurosawa, 1987).
Organohypervalent Iodine Reagents for α-Functionalizations The study by Moriarty et al. (1997) explored the use of organohypervalent iodine reagents for α-functionalizations, transforming phenylacetylene into α-functionalized acetophenone derivatives, including potential derivatives of 3'-Iodo-2-phenylacetophenone (Moriarty, Condeiu, Tao, & Prakash, 1997).
Initiator Efficiency in UV Polymerizations Kurdikar and Peppas (1994) investigated the initiator efficiency of 2,2-dimethoxy-2-phenylacetophenone, which could relate to the study of 3'-Iodo-2-phenylacetophenone in similar applications. They developed expressions predicting the initiator efficiency in polymerizations (Kurdikar & Peppas, 1994).
Antibacterial Activity of Derivatives Goto et al. (2009) synthesized derivatives of 2',3',4'-trihydroxy-2-phenylacetophenone, evaluating their antibacterial activities. Some derivatives showed activity against Gram-positive bacteria, indicating potential antibacterial applications for derivatives of 3'-Iodo-2-phenylacetophenone (Goto, Kumada, Ashida, & Yoshida, 2009).
Hypoiodite Reaction and Product Synthesis Forbes, Goosen, and Laue (1974) studied the hypoiodite reaction with compounds like 1,1-diphenylethylene, leading to the production of phenylacetophenone, which could be related to the synthesis of 3'-Iodo-2-phenylacetophenone (Forbes, Goosen, & Laue, 1974).
Electrocarboxylation of Haloacetophenones Wang et al. (2014) conducted electrocarboxylation studies on haloacetophenones, which could be relevant for understanding the electrochemical behavior of 3'-Iodo-2-phenylacetophenone derivatives (Wang, Xu, Lan, Huimei, & Lu, 2014).
QSAR Models for Antiviral Activities Bourass et al. (2016) developed 3D-QSAR models to predict antiviral activities of N-phenylbenzamide and N-phenylacetophenone compounds, which could include 3'-Iodo-2-phenylacetophenone analogs (Bourass, El Ghalia, Ouammou, & Bouachrine, 2016).
properties
IUPAC Name |
1-(3-iodophenyl)-2-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJBDLODDSSGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642282 | |
Record name | 1-(3-Iodophenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Iodo-2-phenylacetophenone | |
CAS RN |
214900-27-3 | |
Record name | 1-(3-Iodophenyl)-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.